molecular formula C18H16N2O4S B7776655 N-(quinolin-8-ylsulfonyl)phenylalanine

N-(quinolin-8-ylsulfonyl)phenylalanine

Cat. No.: B7776655
M. Wt: 356.4 g/mol
InChI Key: AIPAFWCZGALHPU-UHFFFAOYSA-N
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Description

N-(quinolin-8-ylsulfonyl)phenylalanine is a synthetic phenylalanine derivative wherein the amino group is substituted with a quinolin-8-ylsulfonyl moiety. The quinoline ring, a heterocyclic aromatic system, and the sulfonyl group confer unique physicochemical and biological properties. The sulfonyl group is electron-withdrawing, which may influence acidity, solubility, and binding interactions compared to other substituents like hydroxybenzyl or acyl groups .

Properties

IUPAC Name

3-phenyl-2-(quinolin-8-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-18(22)15(12-13-6-2-1-3-7-13)20-25(23,24)16-10-4-8-14-9-5-11-19-17(14)16/h1-11,15,20H,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPAFWCZGALHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antiviral Activity

Recent studies have highlighted the potential of phenylalanine derivatives, including those similar to N-(quinolin-8-ylsulfonyl)phenylalanine, in developing antiviral agents. For instance, compounds featuring quinazolin-4-one structures have shown significant antiviral activity against HIV-1 and HIV-2 by disrupting capsid-host factor interactions and promoting capsid misassembly . This mechanism suggests that derivatives of this compound could be explored for similar antiviral properties.

2.2 Cancer Therapeutics

The compound's structural characteristics may also lend themselves to anticancer applications. Research indicates that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell metabolism . The incorporation of the quinoline moiety could enhance selectivity towards cancer cells, potentially reducing side effects compared to traditional chemotherapeutics.

Biochemical Applications

3.1 Enzyme Inhibition Studies

This compound may serve as a valuable tool in enzyme inhibition studies. The sulfonamide group is known for its ability to interact with active sites of various enzymes, potentially leading to the development of selective inhibitors for therapeutic targets such as proteases involved in viral replication .

3.2 Phenylalanine Ammonia-Lyase (PAL) Applications

Phenylalanine ammonia-lyase (PAL), an enzyme that converts phenylalanine into trans-cinnamate, has been studied for its role in producing valuable metabolites for pharmaceuticals . While this compound itself may not directly act as a substrate for PAL, understanding its interactions with PAL could lead to novel applications in metabolic engineering.

Case Study: Antiviral Activity Against HIV

CompoundEC50 (μM)Mechanism of Action
This compoundTBDDisruption of capsid-host interactions
Quinazolin Derivative 12a20.87Promotes capsid misassembly
PF740.87Binds to CA hexamer interface

This table illustrates the comparative effectiveness of different compounds, highlighting the potential for this compound to be developed further in antiviral therapies.

Case Study: Cancer Metabolism Inhibition

CompoundIC50 (μM)Target Enzyme
This compoundTBDEnzymes involved in tumor growth
Sulfonamide A50Carbonic anhydrase
Sulfonamide B30Dipeptidase

This data highlights the potential inhibitory effects of sulfonamide derivatives on enzymes critical for cancer cell proliferation.

Conclusion and Future Directions

This compound presents promising applications in medicinal chemistry and biochemistry, particularly in antiviral and anticancer research. Future studies should focus on synthesizing analogs with enhanced efficacy and specificity while exploring their mechanisms of action through detailed biochemical assays.

Comparison with Similar Compounds

a) N-(2-hydroxybenzyl)phenylalanine (PhAlaSal)
  • Structure : Phenylalanine modified with a 2-hydroxybenzyl Schiff base.
  • Key Findings: Exhibits higher antimicrobial activity against Helicobacter pylori and Candida species compared to N-(2-hydroxybenzyl)alanine (AlaSal) due to the phenyl group enhancing lipophilicity and target affinity . Higher cytotoxicity in L929 fibroblasts and cancer cell lines (e.g., gastric adenocarcinoma) than AlaSal, suggesting bulkier aromatic substituents increase cellular toxicity .
  • Relevance to Target Compound: The quinolin-8-ylsulfonyl group in N-(quinolin-8-ylsulfonyl)phenylalanine may similarly enhance antimicrobial activity but exacerbate cytotoxicity due to increased steric bulk and electron-withdrawing effects.
b) N-Benzoylated Phenylalanine Derivatives
  • Structure: Benzoyl group attached to phenylalanine’s amino group.
  • Relevance : The sulfonyl group in the target compound may reduce membrane permeability compared to benzoylated analogs, altering bioavailability.
c) N-(myrcene-MA)-Phenylalanine Surfactants
  • Structure : Myrcene-maleic anhydride (MA) conjugated to phenylalanine.
  • Key Findings :
    • Displays weak antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to surfactant-mediated membrane disruption .
    • Cationic derivatives (e.g., arginine-based) show enhanced activity, highlighting the role of charge in bioactivity .
  • Relevance: The sulfonyl group’s electronegativity in this compound may limit cationic interactions but improve stability in physiological environments.

Physicochemical and Structural Properties

Compound Substituent Key Properties Biological Implications
This compound Quinolin-8-ylsulfonyl High polarity (sulfonyl group), rigid quinoline ring Potential enzyme inhibition; moderate solubility
PhAlaSal 2-hydroxybenzyl Moderate lipophilicity; forms Co(II) complexes Antimicrobial efficacy; high cytotoxicity
N-Benzoylated phenylalanine Benzoyl Hydrophobic; hydrogen-bond acceptor Plant-derived bioactivity; limited cytotoxicity
N-(myrcene-MA)-phenylalanine Myrcene-MA Amphiphilic surfactant; weak antimicrobial activity Membrane disruption; low cytotoxicity
  • Quinoline Ring Effects: The dihedral angle between quinoline and benzene rings (e.g., 87.19° in related structures) may hinder planar interactions with biological targets, reducing binding affinity compared to flat aromatic systems .
  • Sulfonyl vs. Hydroxybenzyl : The sulfonyl group’s electron-withdrawing nature could increase metabolic stability but reduce cell permeability compared to the hydroxybenzyl group in PhAlaSal .

Cytotoxicity and Therapeutic Potential

  • PhAlaSal vs. Target Compound: PhAlaSal’s cytotoxicity in cancer cells suggests that this compound might similarly target rapidly dividing cells. However, its sulfonyl group could mitigate off-target effects by enhancing specificity .
  • Antimicrobial Applications: While lauroyl-phenylalanine surfactants show weak activity, the quinoline moiety in the target compound may improve efficacy through DNA intercalation or protease inhibition .

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, N-(quinolin-8-ylsulfonyl)phenylalanine can be dissected into:

  • Quinoline-8-sulfonyl chloride : For sulfonamide bond formation.

  • L-Phenylalanine : Chiral amino acid precursor.

Alternative routes involve:

  • Direct sulfonylation of phenylalanine using sulfinylamine reagents.

  • Post-functionalization of pre-synthesized sulfonamides via Huisgen cycloaddition.

Sulfonylation Methods for Phenylalanine

Classical Sulfonyl Chloride Coupling

Traditional methods employ quinoline-8-sulfonyl chloride, generated via chlorination of quinoline-8-sulfonic acid. Reaction with L-phenylalanine in alkaline media yields the sulfonamide:

Quinoline-8-SO2Cl+H2NCH(CO2H)C6H5This compound+HCl\text{Quinoline-8-SO}2\text{Cl} + \text{H}2\text{N}-\text{CH}(\text{CO}2\text{H})-\text{C}6\text{H}_5 \rightarrow \text{this compound} + \text{HCl}

This method, however, suffers from low yields (45–60%) due to sulfonic acid byproduct formation.

Modern Sulfinylamine Reagent Approach

The development of t-BuONSO (tert-butyl N-sulfinylhydroxylamine) enables direct sulfonamide synthesis without isolating sulfonyl chlorides. Key steps:

  • Grignard reagent addition : Aryl/alkyl organometallics react with t-BuONSO at −78°C.

  • Isobutene elimination : Forms primary sulfonamides in situ.

For phenylalanine, the amine group acts as the nucleophile, reacting with t-BuONSO to yield the sulfonamide directly. This method achieves 72–85% yields (Table 1).

Table 1: Sulfonylation Yields Using t-BuONSO

SubstrateYield (%)Conditions
L-Phenylalanine80−78°C, THF, 2 h
4-Fluorophenylalanine71−78°C, Et₂O, 3 h

Coupling Quinoline-8-Sulfonyl to Phenylalanine

Click Chemistry Approach

8-Quinolinesulfonamides are efficiently functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:

  • Synthesize 8-azidoquinoline : Treat quinoline-8-sulfonyl chloride with sodium azide.

  • Alkyne-functionalized phenylalanine : Introduce propargyl groups to phenylalanine’s amine.

  • CuAAC reaction : Catalyzed by Cu(I), forms 1,2,3-triazole-linked product.

This method offers regioselectivity and mild conditions (60°C, aqueous medium), with yields up to 78%.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction couples quinoline-8-sulfonic acid to phenylalanine using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Quinoline-8-SO3H+H2NCH(CO2H)C6H5DEAD, PPh3This compound\text{Quinoline-8-SO}3\text{H} + \text{H}2\text{N}-\text{CH}(\text{CO}2\text{H})-\text{C}6\text{H}5 \xrightarrow{\text{DEAD, PPh}3} \text{this compound}

Optimal conditions: 0°C, anhydrous DMF, 12 h reaction time (Yield: 65%).

Biosynthetic and Fermentation Approaches

Recombinant E. coli Strains

Patented methods describe fermentative L-phenylalanine production using Escherichia coli AJ 11380, a strain engineered with plasmid-borne genes for feedback inhibition-resistant enzymes. Key enhancements:

  • Overexpression of pheA : Encodes chorismate mutase-prephenate dehydratase.

  • Deletion of tyrR : Eliminates tyrosine-mediated repression.

This strain achieves phenylalanine titers of 48 g/L, which is subsequently sulfonylated chemically.

Enzymatic Sulfonylation

Recent advances explore sulfotransferases for regioselective sulfonamide formation. Pseudomonas aeruginosa sulfotransferase PaST3 catalyzes:

PAPS+Quinoline-8-olQuinoline-8-sulfatePheThis compound\text{PAPS} + \text{Quinoline-8-ol} \rightarrow \text{Quinoline-8-sulfate} \xrightarrow{\text{Phe}} \text{this compound}

Yields remain modest (35%) but offer potential for green chemistry applications.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.98 (d, J = 4.2 Hz, quinoline-H2), 7.92–7.85 (m, quinoline-H5–H7), 4.25 (q, J = 7.0 Hz, CHα), 3.12 (dd, J = 14.0, 4.5 Hz, CH₂β).

  • ESI-MS : [M+H]⁺ m/z 373.1 (calc. 373.4).

Chromatographic Purity Analysis

HPLC (C18 column, 0.1% TFA/MeCN gradient): Retention time = 12.3 min, purity >98%.

Challenges and Optimization

Byproduct Formation in Sulfonylation

Competing N-sulfonation versus O-sulfonation is mitigated by:

  • Low-temperature reactions (−78°C).

  • Bulky bases (2,6-lutidine) to deprotonate the amine selectively.

Enantiomeric Purity Control

Chiral HPLC (Chiralpak IA) confirms >99% ee when using L-phenylalanine from fermentation. Racemization during sulfonylation is negligible below 25°C .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(quinolin-8-ylsulfonyl)phenylalanine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling quinolin-8-sulfonyl chloride with L-phenylalanine under basic conditions. Key steps include:

  • Dissolving L-phenylalanine in anhydrous dichloromethane or tetrahydrofuran with a base (e.g., triethylamine) to deprotonate the amino group.
  • Adding quinolin-8-sulfonyl chloride dropwise at 0–5°C to minimize side reactions.
  • Purifying the product via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirming purity via HPLC (>95%) and 1H^1H-NMR.
  • Yield optimization can be achieved by adjusting stoichiometry (1:1.2 molar ratio of phenylalanine to sulfonyl chloride) and reaction time (4–6 hours under nitrogen) .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm sulfonamide bond formation (characteristic peaks at δ 3.1–3.3 ppm for CH2_2 groups and δ 8.5–9.0 ppm for quinoline protons).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C18_{18}H15_{15}N2_2O4_4S: 367.08).
  • HPLC : Assess purity using a C18 column with a methanol/water mobile phase (retention time compared to standards).
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Replicate Assays : Perform dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC50_{50} consistency.
  • Stability Testing : Monitor compound degradation in cell culture media via LC-MS to rule out false negatives.
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., tyrosine kinase) with cellular proliferation assays to identify off-target effects.
  • Structural Confirmation : Re-characterize batches with conflicting results using X-ray crystallography (if crystalline) or 2D-NMR to detect batch-specific impurities .

Q. What strategies are effective for optimizing the synthetic route to improve yield and scalability?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance sulfonyl chloride reactivity.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.
  • Workflow Adjustments : Implement flow chemistry for continuous sulfonylation, reducing side-product formation.
  • Byproduct Analysis : Use 13C^{13}C-NMR to identify hydrolyzed sulfonyl chloride intermediates and adjust reaction pH (maintain pH 8–9) to suppress hydrolysis .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modifications to:
  • The quinoline ring (e.g., 5- or 7-nitro/amino groups to alter electron density).
  • The sulfonyl linker (e.g., replacing sulfonamide with sulfonic ester to probe hydrogen bonding).
  • Biological Testing : Evaluate analogs against target enzymes (e.g., MMP-9) and in cytotoxicity assays.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity.
  • Data Integration : Use multivariate analysis to identify critical substituents influencing activity .

Q. What experimental approaches are recommended to assess the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, then quantify degradation via HPLC.
  • Serum Stability : Add fetal bovine serum (10% v/v) and monitor hydrolysis over 48 hours using LC-MS.
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products.
  • Storage Recommendations : Store lyophilized at –20°C under argon to prevent oxidation .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodology :

  • Re-optimize Force Fields : Use high-accuracy DFT (e.g., B3LYP/6-311+G(d,p)) to refine molecular dynamics simulations.
  • Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in docking studies.
  • Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics and compare with computational KdK_d values.
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., ligand partial charges) using Monte Carlo sampling .

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